

4-Hydroxy-3-methylcyclohexanone molecular structure

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylcyclohexanone

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Technical Guide: 4-Hydroxy-3-methylcyclohexanone

An In-depth Analysis of its Molecular Structure, Synthesis, and Spectroscopic Characterization for Advanced Research Applications

This technical guide provides a comprehensive overview of **4-Hydroxy-3-methylcyclohexanone**, a molecule of interest for researchers, scientists, and professionals in drug development. The document details its structural features, stereoisomerism, physicochemical properties, plausible synthetic pathways, and methods for spectroscopic characterization. Furthermore, it explores the potential of this cyclohexanone scaffold in medicinal chemistry by examining the biological activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

4-Hydroxy-3-methylcyclohexanone is a derivative of cyclohexanone featuring a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH₃) group at the third carbon. Its chemical formula is C₇H₁₂O₂ and it has a molecular weight of approximately 128.17 g/mol .[\[1\]](#)[\[2\]](#) The presence of two stereocenters at positions C3 and C4 gives rise to diastereomers, which can exist in cis and trans configurations depending on the relative orientation of the methyl and hydroxyl groups. The specific stereochemistry can significantly influence the molecule's physical properties and biological activity.

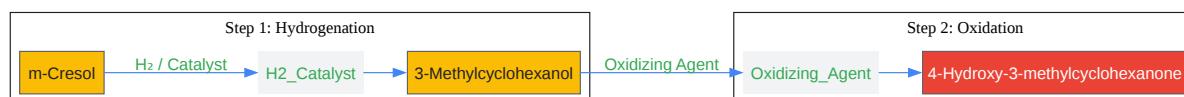
Table 1: Physicochemical Properties of **4-Hydroxy-3-methylcyclohexanone**

Property	Value	Reference
Molecular Formula	$C_7H_{12}O_2$	[1] [2]
Molecular Weight	128.17 g/mol	[2]
CAS Number	89897-04-1	[1] [2]
Boiling Point	229.7 \pm 33.0 °C at 760 mmHg	[2]
Density	1.1 \pm 0.1 g/cm ³	[2]
Flash Point	93.1 \pm 18.0 °C	[2]
LogP	-0.04	[2]
Topological Polar Surface Area	37.3 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]

| Hydrogen Bond Acceptor Count| 2 |[\[1\]](#) |

Synthesis Pathway and Experimental Protocol

While various specific synthetic routes exist, a general and plausible pathway for creating substituted cyclohexanones involves the catalytic hydrogenation of a corresponding phenol followed by selective oxidation.[\[3\]](#) For **4-Hydroxy-3-methylcyclohexanone**, a logical starting material would be a cresol derivative. The following workflow illustrates a conceptual synthesis.



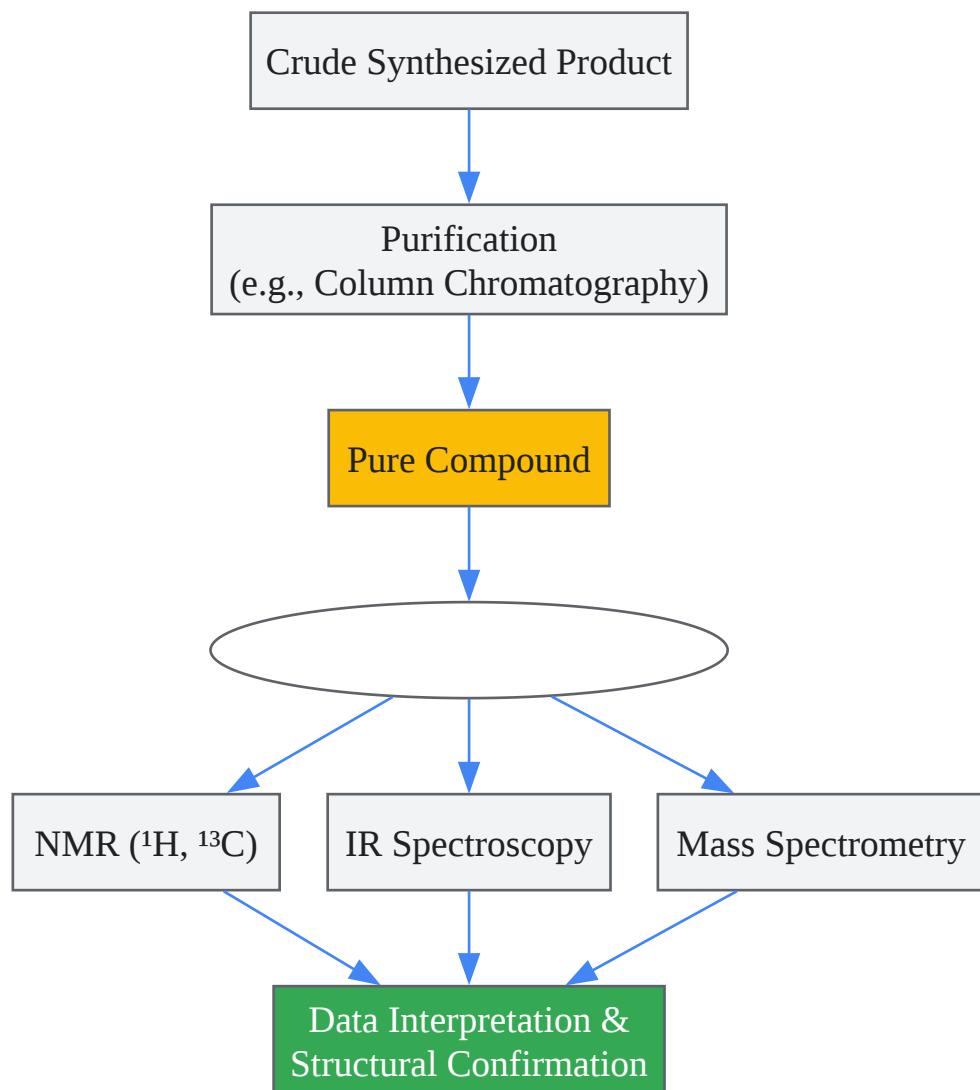
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Caption: Conceptual workflow for the synthesis of **4-Hydroxy-3-methylcyclohexanone**.

- Catalytic Hydrogenation of Starting Material: A 4-substituted phenol is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) in a high-pressure reactor. A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the corresponding 4-substituted cyclohexanol.[3]
- Oxidation to Cyclohexanone: The synthesized cyclohexanol is dissolved in an organic solvent (e.g., dichloromethane).[3] An oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a TEMPO-based catalytic system with a co-oxidant like sodium hypochlorite) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is worked up through extraction and washing. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography to yield the pure 4-substituted cyclohexanone.[3]

Spectroscopic Analysis and Characterization

The structural confirmation of **4-Hydroxy-3-methylcyclohexanone** relies on a combination of spectroscopic techniques. A typical analytical workflow ensures the purity and verifies the identity of the synthesized compound.



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Caption: General workflow for the purification and analysis of a synthesized compound.

Table 2: Expected Spectroscopic Data for **4-Hydroxy-3-methylcyclohexanone**

Technique	Expected Observations
¹ H NMR	<p>~1.0 ppm (d, 3H): Methyl group (CH₃) protons, doublet due to coupling with the adjacent C3 proton. ~1.5-2.5 ppm (m, 7H): Cyclohexane ring protons. ~3.5-4.0 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH). Variable (br s, 1H): Hydroxyl group proton (-OH), often a broad singlet.</p>
¹³ C NMR	<p>~15-22 ppm: Methyl carbon (CH₃). ~25-50 ppm: Ring methylene (CH₂) and methine (CH) carbons. ~65-75 ppm: Carbon attached to the hydroxyl group (C-OH). ~210-215 ppm: Carbonyl carbon (C=O).[4]</p>
IR Spectroscopy	<p>~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups. ~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.[4][5]</p>

| Mass Spectrometry (EI) | m/z 128: Molecular ion peak (M⁺). m/z 113: [M-CH₃]⁺, loss of a methyl group. m/z 110: [M-H₂O]⁺, loss of water. Other Fragments: Characteristic fragments from the cleavage of the cyclohexanone ring. |

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg) is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube, with tetramethylsilane (TMS) added as an internal standard (δ 0.00).[4] ¹H and ¹³C spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using an FTIR spectrometer, typically scanning the mid-infrared range (4000-400 cm⁻¹).[4]

- Mass Spectrometry (MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound is separated on a capillary column and then introduced into the ion source of the mass spectrometer. For electron ionization (EI), molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.[4]

Relevance in Drug Development and Biological Activity

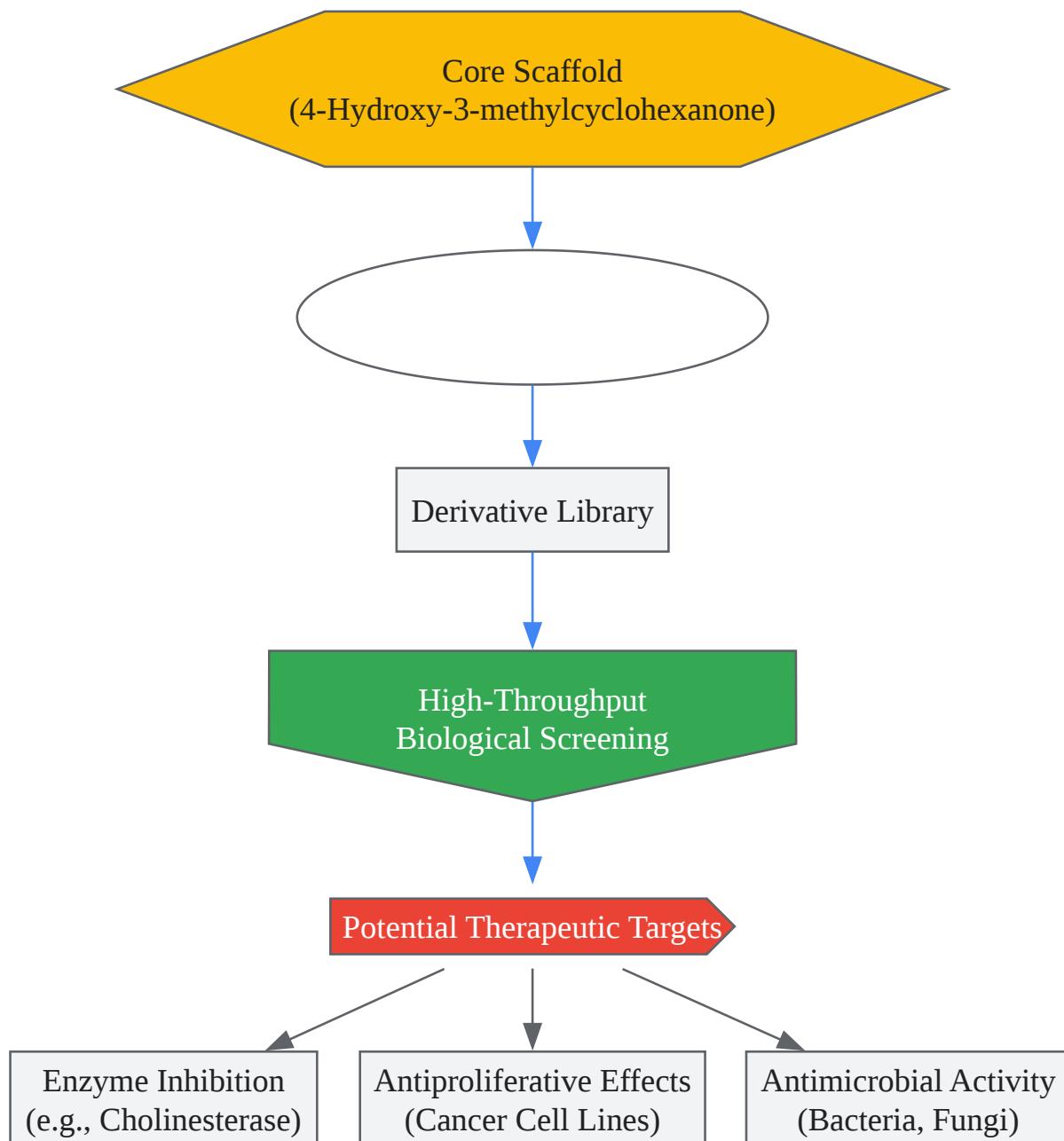
While direct biological studies on **4-Hydroxy-3-methylcyclohexanone** are limited, its core structure is a recognized scaffold in medicinal chemistry. Various derivatives of substituted cyclohexanones have demonstrated significant biological activities, suggesting that this molecule could serve as a valuable starting point for the synthesis of novel therapeutic agents.

Table 3: Biological Activities of Structurally Related Cyclohexanone Derivatives

Compound/Derivative Class	Biological Activity	Potential Application	Reference
4-Hydroxy-3,3-dimethylcyclohexanone	Intermediate for hAChE inhibitor	Alzheimer's Disease	[6]
4-hydroxycyclohexanone based curcuminoids	Antiproliferative activity	Anticancer	[7]
Epoxy-hydroxy-methoxy-methyl-cyclohexenone	Antimicrobial against plant pathogens	Agrochemicals	[8]
4-tert-Butylcyclohexanone derivatives	Antibacterial and Insecticidal	Anti-infectives, Pest Control	[9]

| 4-Methylcyclohexanone | Intermediate for pharmaceuticals | General Drug Synthesis | [10] |

The diverse activities of these related compounds highlight the versatility of the cyclohexanone scaffold for generating new chemical entities that can be screened for various therapeutic targets.



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Caption: Logical diagram of the role of a core scaffold in drug discovery.

In conclusion, **4-Hydroxy-3-methylcyclohexanone** is a structurally well-defined molecule with potential as a versatile intermediate in organic synthesis. Its stereoisomeric nature and functional groups offer multiple avenues for chemical modification, making it an attractive scaffold for developing novel compounds for the pharmaceutical and agrochemical industries. The detailed analytical protocols provided herein serve as a robust guide for its synthesis and characterization in a research setting.

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